(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-15-8-9-17(27-15)12-21-22(26)18-10-11-20(25)19(23(18)28-21)14-24(2)13-16-6-4-3-5-7-16/h3-12,25H,13-14H2,1-2H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISYOVNORJFMDA-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a benzofuran backbone with several functional groups that contribute to its biological activity. The structure can be represented as follows:
Anticancer Activity
Research indicates that benzofuran derivatives exhibit promising anticancer properties. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) using the MTT assay .
In one study, a related benzofuran derivative demonstrated potent antitumor activity, leading to apoptosis in cancer cells through caspase activation and increased reactive oxygen species (ROS) generation . The compound's ability to induce apoptosis was confirmed through flow cytometry, indicating its potential as an anticancer agent.
Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro . These findings suggest that this compound may effectively manage chronic inflammatory disorders by modulating inflammatory pathways.
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has been explored in various studies. Some compounds have exhibited activity against bacterial strains, including those responsible for tuberculosis . The structural modifications in benzofurans can enhance their interaction with microbial targets, leading to increased efficacy.
The biological activities of this compound are likely mediated through several mechanisms:
- Caspase Activation : Induction of apoptosis via caspase activation is a critical pathway for its anticancer effects.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines contributes to its anti-inflammatory properties.
- ROS Generation : Increased ROS levels may play a role in both anticancer and antimicrobial activities by inducing oxidative stress in target cells.
Study 1: Anticancer Evaluation
A study evaluated the cytotoxicity of related benzofuran compounds against multiple cancer cell lines. The results indicated that certain derivatives led to significant cell death and apoptosis induction, highlighting their potential as therapeutic agents .
Study 2: Anti-inflammatory Assessment
Another investigation focused on the anti-inflammatory effects of benzofuran derivatives. The study reported a marked reduction in inflammatory markers following treatment with these compounds, supporting their use in managing inflammation-related conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
a. Neuroprotective Properties
Research indicates that compounds similar to (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one exhibit significant inhibitory effects on monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. A study demonstrated that derivatives of benzofuran compounds showed half-maximal inhibitory concentration (IC50) values ranging from 0.004 to 1.05 µM, indicating strong potential for therapeutic use in neuroprotection .
b. Antioxidant Activity
Benzofuran derivatives, including the target compound, have been shown to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with chronic diseases such as cardiovascular disorders .
c. Antitumor Activity
Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .
| Application | Mechanism | Potential Impact |
|---|---|---|
| Neuroprotection | MAO-B inhibition | Treatment of neurodegenerative diseases |
| Antioxidant | Free radical scavenging | Prevention of oxidative stress-related damage |
| Antitumor | Induction of apoptosis | Potential cancer treatment |
Biological Research Applications
a. Enzyme Inhibition Studies
The compound is utilized in biological research to study enzyme inhibition mechanisms. Its structure allows researchers to investigate interactions with various enzymes, contributing to a better understanding of metabolic pathways and disease mechanisms .
b. Receptor Binding Studies
Researchers employ this compound in receptor binding studies to elucidate its potential therapeutic roles. Understanding how the compound interacts with specific receptors can lead to the development of targeted therapies for various conditions .
Material Science Applications
a. Development of Advanced Materials
Due to its unique chemical properties, this compound is explored in material science for developing advanced materials such as polymers and coatings. Its stability and resistance characteristics make it suitable for enhancing material durability .
Case Study 1: MAO-B Inhibition in Neuroprotection
A significant study focused on a series of benzofuran derivatives demonstrated that compounds structurally similar to this compound effectively inhibited MAO-B activity in vitro. This inhibition was reversible, suggesting potential therapeutic applications in neurodegenerative diseases where MAO-B plays a critical role.
Case Study 2: Antioxidant Effects
In an investigation into antioxidant activities, the compound was found to significantly reduce reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This property could be beneficial in conditions characterized by oxidative damage, supporting its application in preventive medicine.
Chemical Reactions Analysis
Core Benzofuran-3(2H)-one Formation
The benzofuran-3(2H)-one scaffold is typically synthesized via acid-catalyzed cyclization. For example:
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Glyoxylic acid and phenol derivatives react under p-toluenesulfonic acid catalysis in acetonitrile at 100°C to form 3-(2-hydroxyphenyl)benzofuran-2(3H)-ones .
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FeCl₃ is employed as a catalyst for nucleophilic additions to the lactone ring .
Example Protocol
| Reactants | Catalyst/Solvent | Conditions | Product | Reference |
|---|---|---|---|---|
| Glyoxylic acid + 4-methoxyphenol | p-TsOH/CH₃CN | 100°C, 12 h | 3-(2-hydroxyphenyl)benzofuran-2(3H)-one |
Reactivity at the 5-Methylfuran Methylene Group
The exocyclic methylene group at position 2 is susceptible to nucleophilic attack or cycloaddition:
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BiCl₃-catalyzed reactions with acetylacetone or other 1,3-diketones yield alkylated products (e.g., 3-(1-(benzofuran-2-yl)ethyl)pentane-2,4-dione) .
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Nitrogen nucleophiles (e.g., ethylamine) undergo ring-opening reactions to form acetamide derivatives (e.g., N-ethyl-2,2-bis(2-hydroxyphenyl)acetamide) .
Key Reaction Pathway
textBenzofuran-3(2H)-one + Acetylacetone → 3-(Substituted)pentane-2,4-dione [1]
Modification of the Benzyl(methyl)amino Methyl Group
The tertiary amine moiety at position 7 may participate in:
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Alkylation/Acylation : Reactivity with alkyl halides or acyl chlorides under basic conditions.
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Reductive Amination : Potential for further functionalization using aldehydes/ketones and reducing agents.
Hydroxyl Group Reactivity
The phenolic -OH group at position 6 can undergo:
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Etherification : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃.
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Esterification : Reaction with acid anhydrides or chlorides to form esters .
Reported Conditions for Etherification
| Substrate | Reagent | Base/Solvent | Yield | Reference |
|---|---|---|---|---|
| 6-Hydroxybenzofuran-3-one | Methyl iodide | K₂CO₃/CH₃CN | 85–92% |
Catalytic Transformations
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FeCl₃-mediated coupling : The compound may participate in dehydrogenative cross-coupling with carbon or nitrogen nucleophiles (e.g., indoles, allyl Grignard reagents) .
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BiCl₃-catalyzed alkylation : Demonstrated for benzofuran alcohols with acetylacetone in dichloromethane .
Stability and Side Reactions
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Air/Moisture Sensitivity : Unlike some benzofuran derivatives, reactions involving BiCl₃ or FeCl₃ are reported to tolerate ambient conditions .
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Thermal Stability : Decomposition observed above 200°C (based on analogs like CAS 1092298-31-1) .
Limitations and Research Gaps
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in their aromatic substituents and aminoalkyl side chains. Key comparisons are summarized below:
Table 1: Structural and Spectral Comparison of Aurone Derivatives
*Calculated based on molecular formula.
Key Observations:
Aromatic Substituent Effects: The 5-methylfuran-2-yl group in the target compound introduces steric and electronic effects distinct from bulkier substituents like benzofuran-2-yl () or electron-withdrawing groups like 2-fluorophenyl (). Furan-based substituents may enhance π-π stacking interactions in biological targets compared to phenyl groups .
Dimethylamino derivatives () exhibit simpler side chains, likely leading to faster metabolic clearance compared to bulkier analogs .
Spectral Data :
- $ ^1H $ NMR signals for the benzofuran core (δ 6.5–7.7 ppm) are consistent across analogs, but substituents like methoxy or fluorine induce downfield shifts in adjacent protons (e.g., δ 7.53 ppm in vs. δ 7.69 ppm in ) .
Q & A
Basic: What are effective synthetic routes for synthesizing (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one?
Methodological Answer:
The synthesis of benzofuran derivatives typically involves multi-step reactions, including cyclization, alkylation, and substitution. For example:
- Core Benzofuran Formation : Start with a benzofuranone scaffold (e.g., 6-hydroxybenzofuran-3(2H)-one) and introduce substituents via nucleophilic substitution or condensation. and describe using NaH in THF to deprotonate hydroxyl groups, enabling alkylation with benzyl(methyl)amine derivatives .
- Methylene Introduction : The 5-methylfuran-2-yl methylene group can be introduced via Knoevenagel condensation using aldehydes (e.g., 5-methylfuran-2-carbaldehyde) under acidic or basic conditions .
- Stereochemical Control : The (Z)-configuration is achieved by optimizing reaction conditions (e.g., temperature, solvent polarity) and confirmed via NOESY NMR .
Basic: How can researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substituent positions. For instance, the methylene protons adjacent to the benzyl(methyl)amino group appear as a singlet at δ ~3.8–4.2 ppm, while aromatic protons on the benzofuran core resonate between δ 6.5–7.5 ppm .
- HRMS : Validate molecular weight and fragmentation patterns. reports HRMS (ESI) with a mass accuracy of <1 ppm for similar benzofuranones .
- X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding networks. highlights intermolecular O–H⋯O interactions in benzofuran derivatives, critical for stabilizing crystal structures .
Advanced: How can structural analogs of this compound be designed to enhance bioactivity?
Methodological Answer:
- Substituent Modification : Replace the 5-methylfuran-2-yl group with electron-withdrawing (e.g., nitro, halogen) or electron-donating (e.g., methoxy) groups to modulate electronic properties. and demonstrate that halogen or methoxy substituents alter biological activity .
- Aminoalkyl Chain Optimization : Replace benzyl(methyl)amine with bulkier amines (e.g., pyrrolidine) or introduce chiral centers to enhance target selectivity. details spirocyclic benzofuran derivatives with improved pharmacokinetic profiles .
- Demethylation Strategies : Use BBr in dichloromethane to selectively demethylate methoxy groups, generating hydroxylated analogs for enhanced solubility or binding affinity .
Advanced: What strategies optimize reaction yields in complex benzofuran syntheses?
Methodological Answer:
- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, as described in for benzyloxy-substituted benzofurans .
- Microwave-Assisted Synthesis : Reduce reaction times for condensation steps (e.g., from 24 hours to 30 minutes) while maintaining >90% yield, as shown in for similar derivatives .
- Purification Techniques : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to isolate polar intermediates. reports >80% purity after silica gel chromatography .
Advanced: How can researchers resolve discrepancies in reported biological activity data for benzofuran derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects across studies. For example, notes that 5-fluoro substitution enhances antibacterial activity, while methoxy groups reduce it .
- Standardized Assays : Control variables like solvent (DMSO vs. saline), cell lines, and incubation time. highlights that IC values for antitumor activity vary by >50% depending on the assay protocol .
- Computational Modeling : Use molecular docking to predict binding modes and validate inconsistencies. For instance, MD simulations can explain why (Z)-isomers show higher affinity than (E)-isomers for specific targets .
Advanced: What are the mechanistic insights into the bioactivity of this compound?
Methodological Answer:
- Enzyme Inhibition Studies : Use kinetic assays (e.g., fluorescence quenching) to determine inhibition constants (K). identifies benzofuran derivatives as non-competitive inhibitors of bacterial DNA gyrase .
- Reactive Oxygen Species (ROS) Generation : Measure ROS levels via DCFH-DA probes in cancer cells. links the 6-hydroxy group to ROS-mediated apoptosis in leukemia cells .
- Metabolic Stability : Perform liver microsome assays to evaluate cytochrome P450-mediated degradation. Modify the benzyl(methyl)amino group to tert-butyl carbamate for improved metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
